molecular formula C10H17N3S B13537571 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole

Cat. No.: B13537571
M. Wt: 211.33 g/mol
InChI Key: PQEKLYOZNUCAAM-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a piperazine moiety at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetobutyro-lactone with piperazine, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps like chlorination, hydrolysis, decarboxylation, and reduction to achieve the desired compound . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have different biological activities and applications .

Scientific Research Applications

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring and a piperazine moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-methyl-5-(2-piperazin-1-ylethyl)-1,3-thiazole

InChI

InChI=1S/C10H17N3S/c1-9-10(14-8-12-9)2-5-13-6-3-11-4-7-13/h8,11H,2-7H2,1H3

InChI Key

PQEKLYOZNUCAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCNCC2

Origin of Product

United States

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